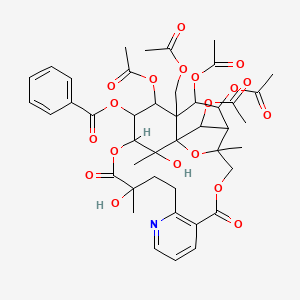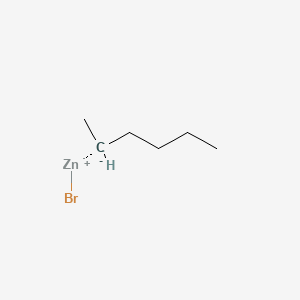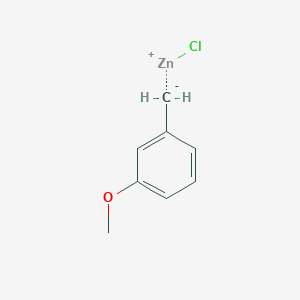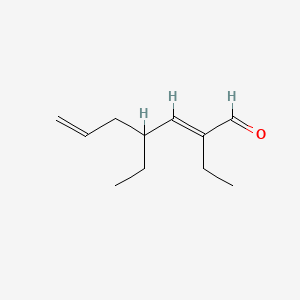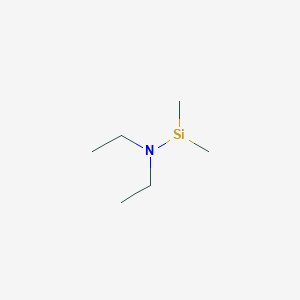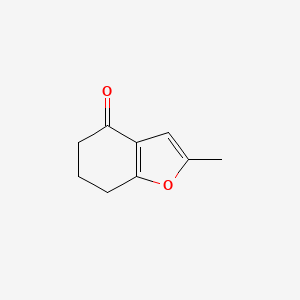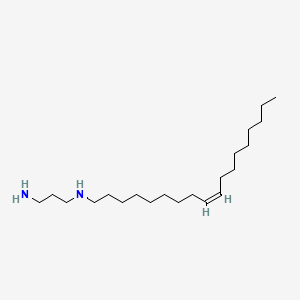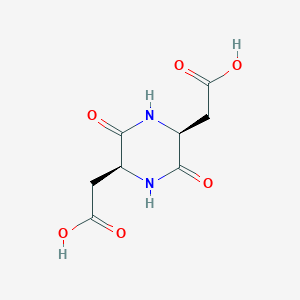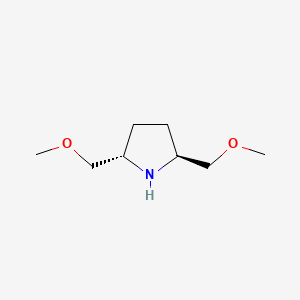
(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine
Übersicht
Beschreibung
“(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” is a chemical compound with the molecular formula C8H17NO21. It is used for research purposes and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine”. However, it’s available for purchase for research purposes2.Molecular Structure Analysis
The molecular structure of “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” is not explicitly provided in the search results. However, its molecular formula is C8H17NO21.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” are not fully detailed in the search results. However, its molecular weight is 159.23 g/mol1.Wissenschaftliche Forschungsanwendungen
Chiral Auxiliaries in Asymmetric Synthesis
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine has been extensively used as a chiral auxiliary in asymmetric synthesis. For instance, it has shown effectiveness in the asymmetric alkylation of carboxamide enolates, providing good chemical yield and high stereoselectivity, often over 95% diastereomeric excess (de) (Yasuhiro Kawanami et al., 1984). Additionally, it has been used for asymmetric acylation of carboxamide enolates and the stereoselective reduction of 2-alkyl-3-oxo amides, offering an alternative to asymmetric aldol reactions (Yoshio N Ito et al., 1984).
Synthesis of Optically Active Pyrrolidines
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is crucial in synthesizing optically active pyrrolidines. A study demonstrated the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, involving processes like crystallization, chromatographic fractionation, and stereoselective hydrolysis (Yukio Yamamoto et al., 1993).
Use in Catalytic Applications
This compound has been used in the synthesis of C2-symmetric optically active pyrrolidinium salts, which were investigated as chiral phase-transfer catalysts in various reactions, although they exhibited low chiral induction activity (M. Shi et al., 1994). It also finds application in chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives, used as catalyst ligands in reactions involving diethylzinc and arylaldehydes (M. Shi et al., 1995).
Synthesis of Natural Products and Other Compounds
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is involved in synthesizing marine natural products like pyrrolidine-2,5-dicarboxylic acid and other compounds. One such synthesis involved a five-step process starting from the methyl ester of BOC-protected (S)-proline (G. Sunilkumar et al., 2003).
Additional Applications
Other significant applications include its role in the diastereoselective addition of organometallics to N-(α-Ketoacyl)-trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, demonstrating the dependence of diastereoselection on reaction conditions and organometallics used (Y. Kawanami et al., 1989). Additionally, it has been utilized in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization (G. Sotzing et al., 1996).
Safety And Hazards
The safety and hazard information for “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” is not provided in the search results.
Zukünftige Richtungen
The future directions for the use and study of “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYTIYVVNJFLU-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC[C@H](N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427093 | |
| Record name | (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine | |
CAS RN |
93621-94-4 | |
| Record name | (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



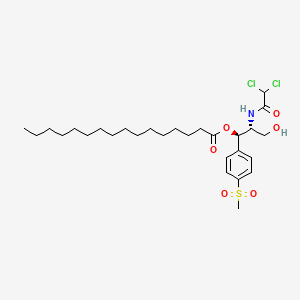
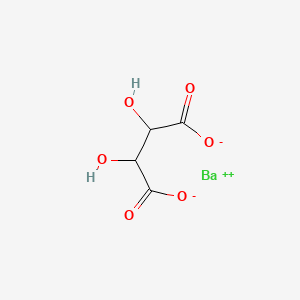
![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)
